molecular formula C19H23NO4 B2652985 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421523-86-5

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2652985
CAS RN: 1421523-86-5
M. Wt: 329.396
InChI Key: QOXXQXYEVVLODG-UHFFFAOYSA-N
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Description

“N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) suggests that it might exhibit properties common to other amides, such as the ability to participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a furan ring, a tetrahydro-2H-pyran ring, and a carboxamide group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, given the complexity of its structure . Its solubility in various solvents would depend on the polarity of the compound, which in turn depends on the specific arrangement of its functional groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of new pyrazole and imidazole derivatives that incorporate the furan-2-yl moiety similar to the chemical structure . These compounds were synthesized using the Mannich base method and were tested for their antimicrobial activity. The research highlighted the potential of these furan-containing compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Development of Novel Heterocycles

Another significant application involves the synthesis of derivatives of new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, showcasing the utility of furan derivatives in creating complex heterocyclic structures with potential pharmacological properties (Arsen'eva & Arsen'ev, 2008).

Antibacterial and Anticancer Activities

Research also extends to the synthesis and biological evaluation of chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl pyrazole derivatives. These studies emphasize the role of such compounds in developing new materials with antimicrobial properties and evaluating their cytotoxicity against cancer cell lines, indicating their potential in biomedical applications (Hamed et al., 2020).

Furan-Fused Heterocycles Synthesis

Further exploration into the synthesis of thio- and furan-fused heterocycles reveals the innovative approaches to creating novel compounds starting from acid derivatives. Such research demonstrates the versatility of furan derivatives in synthesizing new chemical entities with potential for further chemical transformations and applications in various fields (Ergun et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s challenging to provide details on its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include exploring its potential as a pharmaceutical compound, given the bioactive nature of many furan derivatives .

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c21-16(17-7-4-12-24-17)8-11-20-18(22)19(9-13-23-14-10-19)15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXQXYEVVLODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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